molecular formula C9H12SSi B1330703 Trimethyl(thiophen-2-ylethynyl)silane CAS No. 40231-03-6

Trimethyl(thiophen-2-ylethynyl)silane

Cat. No. B1330703
CAS No.: 40231-03-6
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
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Patent
US09173401B2

Procedure details

A mixture of 2-iodothiophene (500 mg, 2.38 mmol), Pd(PPh3)2Cl2 (52.95 mg, 0.0754 mmol), CuI (28.1 mg, 0.14756 mmol) and diisopropylamine (0.62 ml, 4.4744 mmol) in THF (4 ml) was degassed thoroughly with argon, and trimethylsilyl acetylene (0.453 ml, 3.284 mmol) was added at room temperature. After stirring the reaction mixture for 16 hours at room temperature, it was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to yield 300 mg of trimethyl(thiophen-2-ylethynyl)silane (300 mg, 1.66 mol, yield 70.02%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
52.95 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
28.1 mg
Type
catalyst
Reaction Step One
Quantity
0.453 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.C(NC(C)C)(C)C.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16].O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:14][Si:15]([CH3:17])([CH3:16])[C:18]#[C:19][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1 |^1:28,47|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
52.95 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
28.1 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.453 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (100-200 mesh silica gel)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si](C#CC=1SC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.66 mol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 70.02%
YIELD: CALCULATEDPERCENTYIELD 69747.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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